Cas no 378-72-3 (Pentafluoroethyl Ethyl Ketone)

Pentafluoroethyl Ethyl Ketone Chemical and Physical Properties
Names and Identifiers
-
- 3-Pentanone,1,1,1,2,2-pentafluoro-
- Pentafluoroethyl ethyl ketone
- 1,1,1,2,2-PENTAFLUORO-3-OXOPENTANE
- 1,1,1,2,2-pentafluoropentan-3-one
- 1,1,1,2,2-Pentafluor-pentan-3-on
- Pentafluoraethyl-aethylketon
- Pentafluorethyl-ethyl-keton
- GODCHPKYUKOQKA-UHFFFAOYSA-N
- 378-72-3
- SCHEMBL811057
- NSC-42604
- MS-20245
- AKOS006227574
- Ethyl pentafluoroethyl ketone
- NSC42604
- PENTAFLUOROETHYLETHYLKETONE
- MFCD00053172
- DTXSID30958843
- Ethyl pentafluoroethyl ethyl ketone
- FT-0676868
- A823912
- Pentafluoroethyl Ethyl Ketone
-
- MDL: MFCD00053172
- Inchi: InChI=1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3
- InChI Key: GODCHPKYUKOQKA-UHFFFAOYSA-N
- SMILES: CCC(=O)C(C(F)(F)F)(F)F
Computed Properties
- Exact Mass: 176.02600
- Monoisotopic Mass: 176.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1,554 g/cm3
- Boiling Point: 62°C
- Flash Point: 11.7°C
- Refractive Index: 1.3905
- PSA: 17.07000
- LogP: 2.16310
Pentafluoroethyl Ethyl Ketone Security Information
Pentafluoroethyl Ethyl Ketone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
Pentafluoroethyl Ethyl Ketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM560572-5g |
Ethyl pentafluoroethyl ketone |
378-72-3 | 95%+ | 5g |
$566 | 2023-02-02 | |
TRC | P273433-50mg |
Pentafluoroethyl Ethyl Ketone |
378-72-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
Apollo Scientific | PC5570-1g |
Pentafluoroethyl ethyl ketone |
378-72-3 | 97% | 1g |
£45.00 | 2024-07-20 | |
abcr | AB147944-5g |
Pentafluoroethyl ethyl ketone, 97%; . |
378-72-3 | 97% | 5g |
€359.90 | 2024-04-17 | |
A2B Chem LLC | AF70287-5g |
Pentafluoroethyl ethyl ketone |
378-72-3 | 97% | 5g |
$234.00 | 2024-04-20 | |
A2B Chem LLC | AF70287-25g |
Pentafluoroethyl ethyl ketone |
378-72-3 | 97% | 25g |
$522.00 | 2024-04-20 | |
Key Organics Ltd | MS-20245-25g |
Ethyl pentafluoroethyl ethyl ketone |
378-72-3 | >97% | 25g |
£813.00 | 2025-02-08 | |
Apollo Scientific | PC5570-25g |
Pentafluoroethyl ethyl ketone |
378-72-3 | 97% | 25g |
£794.00 | 2024-07-20 | |
Apollo Scientific | PC5570-5g |
Pentafluoroethyl ethyl ketone |
378-72-3 | 97% | 5g |
£162.00 | 2024-07-20 | |
TRC | P273433-500mg |
Pentafluoroethyl Ethyl Ketone |
378-72-3 | 500mg |
$ 160.00 | 2022-06-03 |
Pentafluoroethyl Ethyl Ketone Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on Pentafluoroethyl Ethyl Ketone
Introduction to Pentafluoroethyl Ethyl Ketone (CAS No. 378-72-3)
Pentafluoroethyl Ethyl Ketone, chemically designated as CF₃CF₂CH₂COCH₂CH₃, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 378-72-3, belongs to the class of ketones and exhibits distinct properties that make it a valuable intermediate in synthetic chemistry and potential applications in medicinal chemistry.
The molecular structure of Pentafluoroethyl Ethyl Ketone features a five-carbon chain with two fluorine atoms attached to the first carbon, creating a highly electronegative environment. This structural feature contributes to its reactivity and makes it a versatile building block for more complex molecules. The presence of fluorine atoms also enhances the compound's lipophilicity, which is a crucial factor in drug design, particularly in improving bioavailability and metabolic stability.
In recent years, Pentafluoroethyl Ethyl Ketone has been explored in various research areas, including the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, influenced by the fluorine substituents, make it an attractive candidate for designing molecules with specific biological activities. For instance, fluorinated ketones have been shown to exhibit enhanced binding affinity to biological targets, which can lead to more effective drug candidates.
One of the most compelling aspects of Pentafluoroethyl Ethyl Ketone is its role as a key intermediate in the synthesis of fluorinated heterocycles. These heterocyclic compounds are widely used in pharmaceuticals due to their ability to modulate biological pathways effectively. Researchers have demonstrated that incorporating fluorine atoms into heterocyclic structures can significantly alter their pharmacokinetic properties, leading to improved therapeutic outcomes. The compound's reactivity also allows for further functionalization, enabling the creation of a diverse array of derivatives with tailored properties.
Recent studies have highlighted the potential of Pentafluoroethyl Ethyl Ketone in the development of antiviral and anticancer agents. The fluorine atoms in its structure can influence the electronic distribution, thereby affecting how the molecule interacts with biological targets. For example, fluorinated ketones have been investigated as inhibitors of enzymes involved in viral replication and as modulators of signaling pathways implicated in cancer progression. These findings underscore the compound's significance in medicinal chemistry and its potential to contribute to next-generation therapeutics.
The synthesis of Pentafluoroethyl Ethyl Ketone typically involves multi-step organic reactions, often starting from readily available precursors such as ethyl acetate or other fluorinated alcohols. Advanced synthetic techniques, including cross-coupling reactions and metal-catalyzed transformations, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial-scale production and for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
In addition to its pharmaceutical applications, Pentafluoroethyl Ethyl Ketone has found utility in materials science and polymer chemistry. Its ability to impart specific properties to polymers makes it valuable for developing advanced materials with enhanced performance characteristics. For instance, fluorinated ketones can be incorporated into polymer backbones to improve thermal stability and chemical resistance, which are essential attributes for high-performance materials used in harsh environments.
The environmental impact of Pentafluoroethyl Ethyl Ketone is another area of interest. While fluorinated compounds are known for their stability, this stability also raises questions about their persistence in the environment. Research efforts are focused on developing synthetic methods that minimize waste and reduce environmental footprint. Additionally, studies are underway to assess the biodegradability and toxicity of Pentafluoroethyl Ethyl Ketone and its derivatives, ensuring that their use is sustainable and safe.
Future directions in the study of Pentafluoroethyl Ethyl Ketone include exploring its role in drug discovery through high-throughput screening and computational modeling. These approaches can accelerate the identification of new lead compounds and optimize their pharmacological properties. Furthermore, advancements in green chemistry principles may lead to more environmentally friendly synthetic routes, aligning with global efforts to promote sustainable practices.
In conclusion, Pentafluoroethyl Ethyl Ketone (CAS No. 378-72-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its applications in medicine, materials science, and beyond.
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